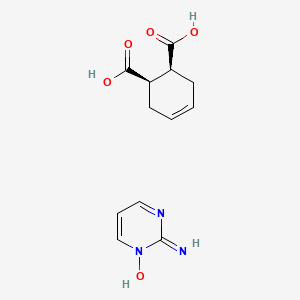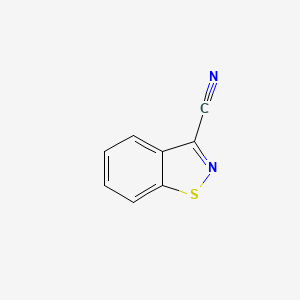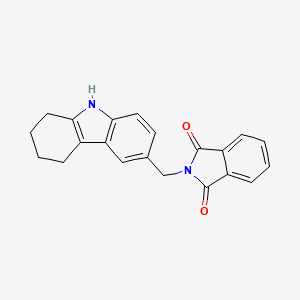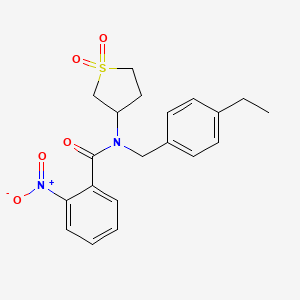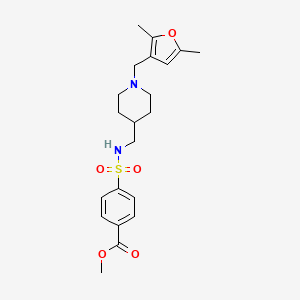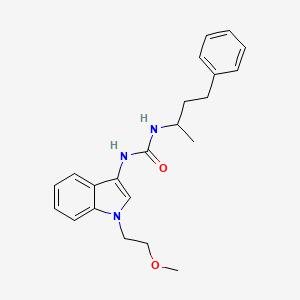![molecular formula C17H16N4O3S B2961529 3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034520-41-5](/img/structure/B2961529.png)
3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
Research has focused on developing efficient synthetic routes for structurally complex heterocyclic compounds, including those related to the specified chemical structure. For instance, a study by Liang et al. (2006) describes the domino reaction of acyclic α,α-dialkenoylketene S,S-acetals and diamines, leading to the efficient synthesis of tetraheterocyclic compounds with thiophene and pyrimidine cores. These synthetic methodologies are crucial for creating diverse molecular architectures for potential applications in medicinal chemistry and material science (Liang, Zhang, Tan, & Liu, 2006).
Biological Activities
Compounds with thiophene and pyrimidine moieties have been extensively evaluated for their biological activities. For example, Kumar et al. (2014) synthesized piperazine dione derivatives and evaluated them for anti-inflammatory and anticancer activities. Their study found that certain derivatives exhibited significant bioactivity, underscoring the therapeutic potential of these compounds (Kumar, Kumar, Roy, & Sondhi, 2014).
Material Science Applications
In material science, the electronic properties of compounds containing thiophene and pyrimidine units have been explored. For instance, Hu et al. (2015) investigated n-type conjugated polyelectrolytes with thiophene units for their application as electron transport layers in polymer solar cells. Their research highlights the potential of these compounds in improving the efficiency and performance of organic electronic devices (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).
Chemosensors
Compounds with heterocyclic cores have also been used in the development of chemosensors. Gosavi-Mirkute et al. (2017) synthesized and characterized naphthoquinone-based chemosensors with pyridine and thiophene units, demonstrating their selective binding and sensing capabilities for transition metal ions. Such chemosensors have important applications in environmental monitoring and analytical chemistry (Gosavi-Mirkute, Patil, Lande, Chakravarty, Gejji, Satpute, & Salunke-Gawali, 2017).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidine derivatives can exhibit their effects through various mechanisms depending on their specific structure and the biological target they interact with .
Biochemical Pathways
Given the wide range of pharmacological effects of pyrimidine derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the wide range of pharmacological effects of pyrimidine derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidines, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Preliminary studies suggest that it may have significant cytotoxic activities against certain cell lines
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
3-[1-(thiophene-3-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-15(11-5-9-25-10-11)20-7-3-12(4-8-20)21-16(23)13-2-1-6-18-14(13)19-17(21)24/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGJWPQHAARDOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2961446.png)
![2-[(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2961447.png)
![2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride](/img/structure/B2961448.png)
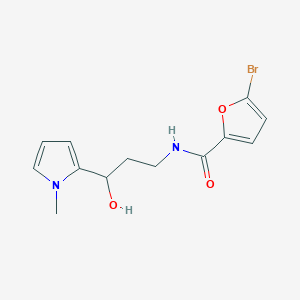
![4-[2-(Dimethylamino)ethoxy]-2-methylaniline](/img/structure/B2961451.png)
